DSP-2230 is a selective small-molecule blocker of voltage-gated sodium channels, specifically targeting the sodium channels Nav1.7 and Nav1.8. Developed by Dainippon Sumitomo Pharma, this compound is primarily being investigated for its potential in treating neuropathic pain. As of June 2014, DSP-2230 has progressed through phase I and II clinical trials, indicating its relevance in pain management therapies .
The synthesis of DSP-2230 involves several steps that utilize advanced organic chemistry techniques. While specific details on the synthetic pathway are not extensively documented in the available literature, it typically includes:
The molecular formula of DSP-2230 is C20H20F3N5O2, with a molar mass of approximately 419.408 g/mol. The compound features a complex structure that includes:
These structural elements contribute to its specificity for sodium channel inhibition .
The structural representation can be derived from its SMILES notation: FC(F)(F)C1=CC=CC(NC=2N=CN=C(NC=3C=C(NC(=O)C4CC4)C=CC=3)C=2)=C1
. This notation encapsulates the arrangement of atoms and connectivity within the molecule.
DSP-2230 participates in various chemical reactions typical for sodium channel blockers, including:
The binding affinity and kinetics are assessed using electrophysiological techniques to determine how effectively DSP-2230 inhibits sodium currents through these channels .
DSP-2230 exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7 and Nav1.8 channels during depolarization events in neurons. This blockade prevents action potential generation, effectively dampening pain signal transmission from peripheral tissues to the central nervous system.
Research indicates that selective inhibition of these channels correlates with reduced pain responses in preclinical models, supporting its therapeutic potential .
DSP-2230 is characterized by:
Key chemical properties include:
Relevant data on solubility and stability can be critical for formulation development but are often proprietary .
DSP-2230's primary application lies in the field of pain management, particularly for neuropathic pain conditions where traditional analgesics may be ineffective. Its role as a sodium channel blocker positions it as a candidate for further development in both clinical trials and potential therapeutic use.
Additionally, research into DSP-2230 contributes to broader studies on voltage-gated sodium channels as targets for drug discovery, enhancing understanding of pain mechanisms at a molecular level .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: